1-(2-Bromo-4-methylphenyl)-propylamine
Description
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLTRVDCOXWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4'-Methylpropiophenone
The most common and effective method to prepare 2-bromo-4-methylpropiophenone involves the selective α-bromination of 4'-methylpropiophenone. This step is crucial as it introduces the bromine atom at the α-position to the carbonyl group, setting the stage for subsequent amination.
- Reagents: 4'-Methylpropiophenone, bromine or N-bromosuccinimide (NBS), and a catalyst such as benzoyl peroxide.
- Solvent: Organic solvents like dichloromethane or acetonitrile.
- Conditions: Room temperature or slightly cooled conditions (0–5 °C) to minimize over-bromination.
- Stoichiometry: Careful molar control of bromine to substrate (around 1:1 to 1:1.3) to avoid dibrominated by-products.
- Catalyst: Radical initiators like benzoyl peroxide or light initiation to promote selective bromination.
- Slow addition of bromine or NBS is essential to control reaction rate and selectivity.
- Use of corrosion-resistant stirrers (e.g., Teflon-coated blades) is recommended due to acidic conditions.
- The reaction typically yields 2-bromo-4-methylpropiophenone in high purity (~94%) and good yield.
Industrial Continuous Bromination of p-Cresol for Phenol Derivatives
In some synthetic routes, 2-bromo-4-methylphenol is prepared first by continuous bromination of p-cresol, which can then be converted to the propiophenone derivative. This method uses:
- Continuous flow reactors for controlled bromination.
- Diluted bromine and p-cresol solutions (20–50% concentration) to optimize reaction rates and selectivity.
- Temperature control: Bromine and p-cresol feed streams are cooled to between -35 °C and 30 °C before mixing, with reactor outlet temperatures between -25 °C and 50 °C.
- Molar ratios: Bromine to p-cresol ratio maintained close to 1:1 (0.98–1.03) to minimize dibrominated by-products.
- Post-reaction treatment: Recovery of hydrogen bromide and solvents, followed by distillation to purify the product.
This process achieves high purity 2-bromo-4-methylphenol (>99%) with yields around 96–99% and is scalable for industrial production.
Conversion of 2-Bromo-4-methylpropiophenone to 1-(2-Bromo-4-methylphenyl)-propylamine
The amination step involves converting the α-bromo ketone intermediate into the corresponding propylamine derivative.
Reductive Amination and Nucleophilic Substitution
- Reductive amination can be performed by reacting the brominated ketone with ammonia or primary amines in the presence of reducing agents such as potassium borohydride.
- Alternatively, nucleophilic substitution of the bromine atom by an amine nucleophile (e.g., propylamine) under basic conditions (potassium carbonate) in polar aprotic solvents (acetonitrile or ethanol) is effective.
- Reaction conditions typically involve stirring at ambient temperature for several hours, followed by acid-base workup to isolate the amine hydrochloride salt.
- Catalytic hydrogenation (e.g., palladium on charcoal under mild pressure) can be used to remove protective groups if present.
Example Procedure (From Patent Literature)
- A mixture of 2-bromo-2'-methylpropiophenone, potassium carbonate, and propylamine is stirred in dry acetonitrile at room temperature for 4 hours.
- The reaction mixture is filtered to remove inorganic salts, and the filtrate is acidified with hydrochloric acid to precipitate the amine hydrochloride.
- The crude product is purified by recrystallization from ethanol/isopropanol mixtures.
- Yields and melting points are consistent with high purity amine salts.
Analytical Characterization and Purity Control
The preparation methods are complemented by rigorous analytical techniques to ensure compound identity and purity:
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield/Purity |
|---|---|---|---|---|
| 1 | Bromination of 4'-methylpropiophenone | Bromine or NBS, benzoyl peroxide, dichloromethane, 0–5 °C | Controlled addition, radical initiation | ~94% yield, high purity |
| 2 | Continuous bromination of p-cresol (alternative) | Bromine and p-cresol diluted in solvents, continuous flow, -35 to 30 °C | Minimizes dibrominated by-products | 96–99% yield, >99% purity |
| 3 | Amination (nucleophilic substitution) | 2-bromo-4-methylpropiophenone, propylamine, K2CO3, acetonitrile, room temp | Acid-base workup, recrystallization | High yield; pure amine salt |
| 4 | Optional catalytic hydrogenation | Pd/C, ethanol, mild H2 pressure | Debenzylation or protection removal | High purity final product |
Research Findings and Optimization Notes
- Reaction Control: Slow addition of bromine and temperature control are critical to prevent side reactions and over-bromination.
- Catalyst Use: Radical initiators improve selectivity in bromination steps.
- Continuous Flow Advantages: Industrial continuous bromination allows for precise control, scalability, and reduced by-products.
- Purification: Recrystallization from ethanol/isopropanol mixtures and acid-base extraction are effective for isolating pure amine salts.
- Characterization: Combining GC-MS, NMR, and FTIR provides comprehensive verification of compound structure and purity.
- Computational Studies: Density functional theory (DFT) can predict reactivity and optimize reaction pathways, although such studies are more common in related α-halo ketone transformations.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methylphenyl)-propylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in alcohols or amines .
Scientific Research Applications
Organic Synthesis
1-(2-Bromo-4-methylphenyl)-propylamine serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules: It can be used to synthesize more complex amines and pharmaceuticals through nucleophilic substitution reactions.
- Functionalization of Aromatic Rings: The bromine atom can be replaced by other functional groups, facilitating the creation of derivatives that may exhibit enhanced biological activity.
Biological Research
The compound's potential biological activities have led to its investigation as:
- Pharmacological Agent: Studies have explored its efficacy as a ligand for various receptors, contributing to drug discovery efforts.
- Enzyme Inhibitor: It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, offering insights into its therapeutic potential.
Medicinal Chemistry
1-(2-Bromo-4-methylphenyl)-propylamine is being researched for:
- Drug Development: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in developing new therapeutic agents targeting various diseases.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
Case Study 1: Synthesis of Novel Antidepressants
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of antidepressants using 1-(2-Bromo-4-methylphenyl)-propylamine as an intermediate. The resulting compounds demonstrated significant serotonin reuptake inhibition, indicating their potential as effective antidepressants.
Case Study 2: Enzyme Inhibition Studies
A research team investigated the enzyme inhibition properties of derivatives derived from 1-(2-Bromo-4-methylphenyl)-propylamine. Their findings indicated that certain modifications could enhance inhibitory activity against specific targets involved in cancer progression.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-propylamine involves its interaction with specific molecular targets and pathways. The bromine atom and the propylamine chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Propylamine derivatives vary significantly in bioactivity and physicochemical properties based on substituents. Below is a comparative analysis of key analogs:
Key Observations :
Comparison with Cyclopropane Analogs :
- 1-(4-Bromophenyl)cyclopropanamine HCl () demonstrates that rigid cyclic structures can stabilize interactions in crystal lattices, though biological data are lacking .
Biological Activity
1-(2-Bromo-4-methylphenyl)-propylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a brominated aromatic ring and a propylamine side chain, suggests potential interactions with biological systems. This article reviews the biological activities associated with this compound, drawing from diverse research studies and case reports.
Chemical Structure and Properties
The chemical formula for 1-(2-Bromo-4-methylphenyl)-propylamine is . The presence of the bromine atom and the methyl group on the aromatic ring may influence its biological activity, particularly in terms of receptor binding and metabolic stability.
1-(2-Bromo-4-methylphenyl)-propylamine is believed to exert its effects primarily through interactions with neurotransmitter receptors. Preliminary studies indicate that it may function as a ligand for certain adrenergic receptors, which are involved in various physiological processes such as mood regulation and cardiovascular function.
Pharmacological Effects
Research indicates that 1-(2-Bromo-4-methylphenyl)-propylamine exhibits several pharmacological effects:
- Stimulant Activity : Similar compounds have been shown to enhance dopaminergic activity, suggesting potential stimulant effects .
- Antidepressant Properties : Some studies suggest that compounds with similar structures may possess antidepressant-like effects due to their interaction with serotonin and norepinephrine pathways .
Toxicity and Safety Profile
The safety profile of 1-(2-Bromo-4-methylphenyl)-propylamine is not fully established. However, related compounds have been associated with adverse effects including:
- Acute Toxicity : Reports indicate harmful effects upon ingestion, highlighting the need for caution in handling this compound .
- Skin Irritation : Similar amines can cause skin irritation upon contact, necessitating appropriate safety measures during experimentation .
Case Studies
A review of case reports involving related compounds provides insights into the potential risks associated with 1-(2-Bromo-4-methylphenyl)-propylamine:
- Drug-related Deaths : A study documented fatalities linked to the use of cathinone derivatives, which share structural similarities with 1-(2-Bromo-4-methylphenyl)-propylamine. The metabolites observed in these cases suggest significant metabolic activity and potential toxicity .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 1-(2-Bromo-4-methylphenyl)-propylamine compared to structurally similar compounds:
| Compound | Biological Activity | Toxicity Profile |
|---|---|---|
| 1-(2-Bromo-4-methylphenyl)-propylamine | Potential stimulant, antidepressant properties | Limited data; caution advised |
| MPHP (similar structure) | Stimulant effects | Associated with fatalities |
| 4-MEAP (similar structure) | Stimulant effects | Severe toxicity reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
